Computed Lipophilicity (XLogP3) Reduction Versus Allylthiourea Modifies ADME Predictions for Drug Discovery Screening
(2-Methylprop-2-en-1-yl)thiourea exhibits an XLogP3 value of 0.8, which is 0.3 log units lower (more hydrophilic) than allylthiourea (XLogP3 = 1.1), both computed by the PubChem XLogP3 3.0 algorithm [1]. In drug discovery, a ΔlogP of this magnitude can shift predicted passive membrane permeability and oral absorption classification, making the methallyl analog potentially more favorable for targets requiring reduced non-specific tissue binding [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 (TPSA = 70.1 Ų) |
| Comparator Or Baseline | Allylthiourea: XLogP3 = 1.1 (TPSA = 70.1 Ų) |
| Quantified Difference | ΔXLogP3 = -0.3 log units (target more hydrophilic) |
| Conditions | PubChem XLogP3 3.0 computational prediction (2025 release) |
Why This Matters
Procurement of the correct analog with validated logP is essential for consistent ADME screening; a 0.3-unit logP shift can alter predicted permeability class and lead to false-negative or false-positive hits in cell-based assays.
- [1] PubChem. XLogP3: (2-Methylprop-2-en-1-yl)thiourea (CID 4538125) = 0.8; Allylthiourea (CID 12921) = 1.1. Computed by XLogP3 3.0, 2025. View Source
